molecular formula C7H10O5 B147105 Dimethyl methoxymethylenemalonate CAS No. 22398-14-7

Dimethyl methoxymethylenemalonate

Cat. No. B147105
CAS RN: 22398-14-7
M. Wt: 174.15 g/mol
InChI Key: RHFZTBSULNJWEI-UHFFFAOYSA-N
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Description

Dimethyl methoxymethylenemalonate is a chemical compound that is used in various organic synthesis reactions. It is a derivative of malonate and has been utilized in different contexts, such as in the derivatization of amino acids for chromatographic analysis and in the synthesis of complex organic molecules.

Synthesis Analysis

The synthesis of compounds related to dimethyl methoxymethylenemalonate involves various reactions. For instance, the reaction of cyclopentadiene with 1,1,3,3-tetrakis(methoxycarbonyl)propene leads to the formation of dimethyl 2-{3,3-bis(methoxycarbonyl)bicyclo[2.2.1]hept-5-en-2-yl}malonate, which can undergo base-catalyzed C–C bond cleavage reactions to yield specific isomers . Additionally, the Diels-Alder reaction with 3,4-dialkoxyfurans results in adducts that can be used in the stereospecific synthesis of lyxopyranosyl C-glycosides .

Molecular Structure Analysis

The molecular structure of dimethyl methoxymethylenemalonate derivatives is characterized by the presence of malonate groups and additional functional groups that are introduced during synthesis. These structures are often complex and can include bicyclic systems, as seen in the synthesis of dimethyl 2-{3,3-bis(methoxycarbonyl)bicyclo[2.2.1]hept-5-en-2-yl}malonate .

Chemical Reactions Analysis

Dimethyl methoxymethylenemalonate and its derivatives participate in various chemical reactions. For example, the base-catalyzed condensation of dimethyl malonate with chlorinated tropone derivatives shows solvent-dependent nucleophilic attack sites, indicating the influence of the reaction medium on the outcome . The Diels-Alder reaction is another example where dimethyl acetoxymethylenemalonate reacts with dialkoxyfurans to produce adducts for further synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethyl methoxymethylenemalonate derivatives are crucial for their application in analytical chemistry. For instance, diethyl ethoxymethylenemalonate has been used as a derivatizing agent for the determination of amino acids, biogenic amines, and ammonium ions in cheese, utilizing ultra high-performance liquid chromatography (UHPLC). This method offers good linearity, sensitivity, and repeatability, with no significant effect from the cheese matrix . Similarly, amino acids can be analyzed by HPLC after derivatization with diethyl ethoxymethylenemalonate, providing a simple procedure compatible with multi-purpose HPLC systems .

Scientific Research Applications

1. Synthesis of Pyrones

Dimethyl methoxymethylenemalonate is used in synthesizing 6-substituted 3-(alkoxycarbonyl)-5-aryl-α-pyrones through a process involving addition–elimination reactions with benzyl ketone derivatives, followed by acid-catalyzed condensation reactions. This synthesis method is applicable to various α-pyrones and yields good to excellent results (Miura et al., 2013).

2. Anticancer Potency

Research has identified the anticancer potency of dimethyl 2-(2-hydroxy-2-methoxypropilidine) malonate, a compound found in Kombucha. The in-silico analysis using molecular docking, drug likeness profile, and ADMET test suggests that this compound is safe for consumption and capable of suppressing cancer cells (Taupiqurrohman et al., 2022).

3. Organic Synthesis

Dimethyl methoxymethylenemalonate is used in organic synthesis. For example, its utilization in the inverse-electron-demand Diels–Alder reaction leads to the production of compounds like methyl 2-oxo-5,6,7,8-tetrahydro-2H-1-benzopyran-3-carboxylate (Boger & Mullican, 2003).

4. Synthesis of Stable Phosphorus Ylides

The compound reacts with triphenylphosphine in the presence of activated acetylenes to produce stable phosphorus ylides, which are valuable in various chemical synthesis processes (Yavari & Karimi, 2007).

5. Antimicrobial Applications

Dimethyl methoxymethylenemalonate is a starting material in the synthesis of novel 2-pyridones containing a sulfonamide moiety, which are expected to have antimicrobial properties (El-Mariah & Nassar, 2008).

6. Electrochemical Cyclization

It is used in the electrochemical cyclization of dimethyl aminomalonates, a process that involves the formation of carbon-carbon bonds and has applications in various chemical syntheses (Okimoto et al., 2006).

7. Condensation Reaction Studies

Dimethyl methoxymethylenemalonate plays a role in the Claisen condensation of methyl acetate and dimethyl carbonate, leading to insights into the synthesis of dimethyl malonate (Zheng et al., 2018).

Safety And Hazards

Dimethyl methoxymethylenemalonate is harmful if swallowed and causes skin and eye irritation. It may cause an allergic skin reaction . It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest . In case of ingestion, immediate medical assistance should be sought .

Future Directions

While specific future directions for Dimethyl methoxymethylenemalonate were not found in the available resources, it is a useful synthetic intermediate used in the preparation of various compounds . Therefore, its future directions could involve its use in the synthesis of new compounds and materials.

properties

IUPAC Name

dimethyl 2-(methoxymethylidene)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H10O5/c1-10-4-5(6(8)11-2)7(9)12-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFZTBSULNJWEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=C(C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90176925
Record name Dimethyl methoxymethylenemalonate
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Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl methoxymethylenemalonate

CAS RN

22398-14-7
Record name 1,3-Dimethyl 2-(methoxymethylene)propanedioate
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Record name Dimethyl methoxymethylenemalonate
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Record name 22398-14-7
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Record name Dimethyl methoxymethylenemalonate
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Record name Dimethyl methoxymethylenemalonate
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Synthesis routes and methods

Procedure details

160 g (1.0 mol) of hydroxymethylenemalonic acid dimethyl ester is dissolved in 288 g (9.0 mol) of methanol and 50 g of hydrogen chloride gas is introduced. Then 55.2 g (1.35 mol) of acetonitrile is added and the mixture is let stand for 24 hours at room temperature. Then the low-boiling substances are distilled out, dichloromethane is added to the residue, and ammonium chloride is filtered out. The filtrate is treated with 1.6 g of potassium bisulfate and heated while distilling the volatile components up to 130° C. 138 g (0.79 mol) of methoxymethylenmalonic acid dimethyl ester is obtained, corresponding to 79.3% of the theory.
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
288 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
55.2 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
K Ito, S Ihara, S Miyajima - Journal of heterocyclic chemistry, 1993 - Wiley Online Library
N‐Isobutylidenemethylamine reacted with dimethyl methoxymethylenemalonate to afford the N‐alkylation product 3a exclusively. Exchanging the N‐substituent of the Schiff's base from …
Number of citations: 2 onlinelibrary.wiley.com
T Miura, S Fujioka, N Takemura, H Iwasaki, M Ozeki… - …, 2013 - thieme-connect.com
… –cyclization reaction between cyclic ketone 4 and dimethyl methoxymethylenemalonate (5)[8] … benzyl ketone derivative 7a was treated with dimethyl methoxymethylenemalonate (5)[8] …
Number of citations: 11 www.thieme-connect.com
TO Richardson, N Neale… - Journal of heterocyclic …, 1995 - Wiley Online Library
… 5a and 5b which were each obtained in 66% yield by reacting 5-amino-3-methylisoxazole hydrochloride with diethyl ethoxymethylenemalonate or dimethyl methoxymethylenemalonate …
Number of citations: 6 onlinelibrary.wiley.com
DL Boger, MD Mullican - Organic Syntheses, 2003 - Wiley Online Library
Preparation and inverse‐electron‐demand Diels–Alder reaction of an electron‐deficient diene: methyl 2‐oxo‐5,6,7,8‐tetrahydro‐2H‐1‐benzopyran‐3‐carboxylate and 6‐methoxy‐7‐…
Number of citations: 13 onlinelibrary.wiley.com
RK Manna, P Jaisankar, VS Giri - Synthetic communications, 1998 - Taylor & Francis
… 4-dihydro-Pcarboline (2)3 and dimethyl methoxymethylenemalonate (3)4 in dry methanol at … of 190 mg (1.1 mmol) of dimethyl methoxymethylenemalonate (3) in dry methanol (15 ml). …
Number of citations: 15 www.tandfonline.com
N Katagiri, T Haneda, C Kaneko - Chemical and pharmaceutical …, 1986 - jstage.jst.go.jp
… 2, (bp 92—95C/2 mmHg) was synthesized from readily available dimethyl methoxymethylenemalonate (397) by basic hydrolysis followed by acetylation. The sequential …
Number of citations: 42 www.jstage.jst.go.jp
AA Fadda, NN Soliman… - Journal of Heterocyclic …, 2019 - Wiley Online Library
We report herein the interaction of diethylethoxymethylene malonate (1) with 2‐cyanomethylbenzothiazole (7) to give diethyl 2‐(2‐benzothiazole‐2‐(3H)‐ylidiene)‐2‐(cyano ethyl) …
Number of citations: 7 onlinelibrary.wiley.com
T Miura, ND Yadav, H Iwasaki, M Ozeki, N Kojima… - Organic …, 2012 - ACS Publications
… material 5a was easily prepared as described in the literature, (11) that is, condensation and cyclization reaction between cyclohexanone and dimethyl methoxymethylenemalonate with …
Number of citations: 15 pubs.acs.org
T Kametani, T Ohsawa, M Ihara - Journal of the Chemical Society …, 1981 - pubs.rsc.org
… Reaction of di-t-butyl malonate (4) and dimethyl methoxymethylenemalonate in the presence of sodium hydride in benzene at room temperature gave a mixture (ca. 1 : 1) of two …
Number of citations: 19 pubs.rsc.org
N Katagiri, T Haneda, E Hayasaka… - The Journal of …, 1988 - ACS Publications
… have synthesized dimethyl acetoxymethylenemalonate (A) via dimethyl methoxymethylenemalonate obtained by the reaction of dimethyl malonate and trimethyl …
Number of citations: 46 pubs.acs.org

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